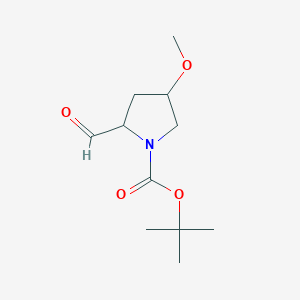

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate

Description

Chemical Identity, Nomenclature, and Classification

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate represents a highly functionalized pyrrolidine derivative characterized by the presence of three distinct functional groups attached to the five-membered nitrogen heterocycle. The compound is systematically identified by the Chemical Abstracts Service registry number 1803584-88-4, establishing its unique chemical identity within the comprehensive database of known chemical substances. The molecular formula of this compound is expressed as C₁₁H₁₉NO₄, indicating a composition of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The calculated molecular weight of this compound is 229.2729 daltons, reflecting the combined mass of all constituent atoms in the molecular structure.

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, beginning with the identification of the pyrrolidine ring as the parent structure. The pyrrolidine ring itself represents a saturated five-membered nitrogen heterocycle, also known as tetrahydropyrrole, which serves as the fundamental structural framework. The numbering system for the pyrrolidine ring begins with the nitrogen atom designated as position 1, followed by consecutive numbering of the carbon atoms around the ring. The formyl group is positioned at carbon-2 of the pyrrolidine ring, representing an aldehyde functional group directly attached to the heterocyclic framework. The methoxy substituent occupies position 4 of the ring, introducing an ether linkage that significantly influences the electronic properties of the molecule.

The tert-butyl carboxylate group attached to the nitrogen atom represents a protective group strategy commonly employed in synthetic organic chemistry. This protective group serves multiple functions, including the modulation of the nitrogen atom's basicity and nucleophilicity, as well as providing steric hindrance that influences the compound's reactivity patterns. The tert-butyl group, formally known as 1,1-dimethylethyl, consists of a central carbon atom bonded to three methyl groups, creating a sterically demanding substituent that significantly impacts the molecule's three-dimensional structure.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as a nitrogen heterocycle due to the presence of the pyrrolidine ring system. Additionally, it represents a protected amino acid derivative, specifically a modified proline analog, given that proline itself is structurally derived from pyrrolidine. The compound also falls under the classification of carbamate-protected amines, a category of compounds widely utilized in peptide synthesis and medicinal chemistry applications.

Stereochemical Features and Isomeric Variants

The stereochemical analysis of this compound reveals a complex three-dimensional structure characterized by multiple chiral centers and conformational considerations. The pyrrolidine ring system itself adopts a non-planar conformation due to the sp³ hybridization of the carbon atoms, resulting in a puckered five-membered ring structure that exhibits pseudorotational behavior. This conformational flexibility represents a fundamental characteristic of five-membered ring systems and significantly influences the compound's chemical and physical properties.

The presence of substituents at positions 2 and 4 of the pyrrolidine ring introduces stereochemical complexity through the creation of chiral centers. The carbon atom at position 2, bearing the formyl group, represents a stereogenic center due to its attachment to four different substituents: the formyl group, a hydrogen atom, and two different portions of the ring system. Similarly, the carbon atom at position 4, substituted with the methoxy group, constitutes another chiral center. The presence of two stereogenic centers within the molecule theoretically permits the existence of four possible stereoisomers, following the general rule that n chiral centers can generate a maximum of 2ⁿ stereoisomers.

Examination of the available structural data reveals the existence of specific stereoisomeric forms of this compound. Research has identified the (2S,4R)-tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate stereoisomer as a characterized variant. This particular stereoisomer demonstrates the importance of stereochemical control in the synthesis and application of pyrrolidine derivatives. The stereochemical designation (2S,4R) indicates the absolute configuration at the two chiral centers, with the S-configuration at position 2 and the R-configuration at position 4 according to the Cahn-Ingold-Prelog priority rules.

The conformational behavior of the pyrrolidine ring in this compound is influenced by the nature and position of the substituents. The formyl group at position 2 introduces both steric and electronic effects that favor specific ring conformations. The electron-withdrawing nature of the formyl group influences the electron density distribution within the ring system, while its steric requirements affect the preferred puckering direction of the five-membered ring. The methoxy group at position 4 similarly contributes to conformational preferences through both steric interactions and electronic effects arising from the oxygen atom's lone pairs.

| Stereochemical Feature | Description | Impact |

|---|---|---|

| Chiral Centers | Positions 2 and 4 | Four possible stereoisomers |

| Ring Conformation | Puckered five-membered ring | Pseudorotational flexibility |

| Known Stereoisomer | (2S,4R)-configuration | Specific biological activity |

| Conformational Effects | Substituent-induced preferences | Reactivity modulation |

Historical Development in Pyrrolidine Chemistry

The historical development of pyrrolidine chemistry represents a fascinating evolution of understanding regarding five-membered nitrogen heterocycles and their synthetic applications. Pyrrolidine itself, also known as tetrahydropyrrole, was first characterized as an organic compound with the molecular formula (CH₂)₄NH, establishing the foundation for the entire class of pyrrolidine derivatives. The recognition of pyrrolidine as a cyclic secondary amine and saturated heterocycle provided the conceptual framework for understanding the chemical behavior of this important structural motif.

The industrial significance of pyrrolidine became apparent with the development of efficient synthetic methodologies for its preparation. The industrial production of pyrrolidine involves the reaction of 1,4-butanediol with ammonia under specific temperature and pressure conditions, utilizing cobalt and nickel oxide catalysts supported on alumina. This process, conducted at temperatures of 165-200°C and pressures of 17-21 MPa, represents a milestone in the commercial availability of pyrrolidine as a building block for more complex derivatives. The continuous tube reactor methodology employed in this process demonstrates the scalability of pyrrolidine production and its importance in industrial organic chemistry.

The recognition of pyrrolidine derivatives in natural products has significantly influenced the historical development of this field. Many naturally occurring alkaloids contain the pyrrolidine ring structure, including well-known compounds such as nicotine and hygrine. This natural occurrence of pyrrolidine-containing molecules provided early evidence for the biological relevance of this heterocyclic system and motivated extensive research into synthetic analogs. The amino acids proline and hydroxyproline, which are structurally derived from pyrrolidine, further emphasized the importance of this ring system in biological chemistry.

The therapeutic potential of pyrrolidine derivatives has been a driving force in the historical development of this field. Research has demonstrated that pyrrolidine analogs exhibit diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties. This broad spectrum of biological activity has motivated extensive synthetic efforts aimed at developing new pyrrolidine-based therapeutic agents. The period from 2015 to 2023 has witnessed particularly significant advancements in the exploration of pyrrolidine derivatives for pharmaceutical applications.

The development of protective group strategies for nitrogen-containing heterocycles has played a crucial role in advancing pyrrolidine chemistry. The introduction of tert-butyl carboxylate protection for the pyrrolidine nitrogen represents a significant synthetic advancement, allowing for selective functionalization of other positions on the ring while maintaining the integrity of the nitrogen center. This protective group strategy has enabled the synthesis of complex pyrrolidine derivatives such as this compound, demonstrating the evolution of synthetic methodology in this field.

Significance in Heterocyclic Research

The significance of this compound in heterocyclic research extends far beyond its individual chemical properties, representing a paradigmatic example of the broader principles governing nitrogen heterocycle chemistry. The pyrrolidine ring system has been established as a privileged structural motif in synthetic and medicinal chemistry, with its significance arising from the unique combination of conformational flexibility, functional group tolerance, and biological relevance. Research has demonstrated that the pyrrolidine scaffold serves as a versatile framework for designing and developing novel biologically active compounds and drug candidates.

The stereochemical diversity achievable through pyrrolidine synthesis represents a particularly important aspect of heterocyclic research. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has emerged as a powerful methodology for accessing different stereochemical patterns in enantioselective pyrrolidine synthesis. This synthetic approach demonstrates the high versatility of pyrrolidine chemistry and its ability to provide access to structurally diverse molecular frameworks. The development of stereodivergent procedures that can generate different stereoisomers from the same starting materials represents a significant advancement in synthetic methodology.

The therapeutic potential of pyrrolidine derivatives has positioned this class of compounds at the forefront of drug discovery research. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome represent naturally occurring metal complexes of pyrrole, demonstrating the fundamental importance of related heterocyclic systems in biological processes. These metal complexes play vital roles in living systems, including photosynthesis, oxygen transport and storage, and redox cycling reactions. The structural relationship between pyrrole and pyrrolidine systems provides important insights into the design of biologically active molecules.

The emergence of pyrrolidine derivatives as antimicrobial, antiviral, anticancer, and anti-inflammatory agents has been documented through extensive research efforts. This broad spectrum of biological activity highlights the versatility of the pyrrolidine scaffold in medicinal chemistry applications. The ability of pyrrolidine derivatives to interact with diverse biological targets reflects the inherent flexibility of the five-membered nitrogen heterocycle and its capacity to adopt conformations suitable for various molecular recognition events.

The significance of compounds like this compound in heterocyclic research is also evident in their role as synthetic intermediates. The presence of multiple functional groups within a single molecule provides numerous opportunities for further chemical transformations, making such compounds valuable building blocks for the construction of more complex molecular architectures. The strategic placement of the formyl group, methoxy substituent, and protected carbamate functionality creates a molecular platform that can be selectively modified to access diverse structural variants.

Properties

IUPAC Name |

tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIXKICCDVTSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step sequence:

- Starting from pyrrolidine or substituted pyrrolidine derivatives , selective functionalization at the 2- and 4-positions is performed.

- Introduction of the tert-butyl carbamate protecting group on the nitrogen to stabilize the amine functionality during subsequent transformations.

- Formylation at the 2-position using electrophilic formylation reagents.

- Methoxylation at the 4-position via nucleophilic substitution or directed metalation.

Detailed Reaction Steps

Based on patent CN103787971A and related literature, a representative preparation includes:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Formation of tert-butyl carbamate intermediate | Reaction of pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) under mild base | Protects the amine as Boc-carbamate | Boc-protected pyrrolidine |

| 2. Introduction of formyl group at 2-position | Vilsmeier-Haack reaction: POCl3/DMF or similar formylation agents | Electrophilic substitution to install aldehyde | 2-formyl derivative |

| 3. Methoxylation at 4-position | Nucleophilic substitution or directed ortho-metalation followed by methylation (e.g., methyl iodide, dimethyl sulfate) | Introduces methoxy substituent | 4-methoxy derivative |

| 4. Purification | Chromatography and recrystallization | Isolates pure tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate | Final product |

Example from Patent Literature

A related tert-butyl ester preparation patent describes:

- Starting with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF).

- Cooling the reaction mixture to -10 °C, followed by dropwise addition of ethanolic potassium hydroxide.

- Stirring at room temperature for 12 hours.

- Purification by solvent extraction and column chromatography.

- Subsequent reaction with dimethylaminomethane in toluene under reflux to introduce additional functional groups.

Although this patent focuses on piperidine derivatives, analogous conditions apply to pyrrolidine systems with adjustments for ring size and substitution patterns.

Reaction Condition Optimization

Temperature and Solvent Effects

- Low temperature (-10 °C) during base addition controls reactivity and minimizes side reactions.

- Use of aprotic solvents such as THF or toluene improves solubility and reaction kinetics.

- Reflux conditions facilitate completion of condensation or substitution reactions.

Catalyst and Reagent Selection

- Palladium-catalyzed cross-coupling methods are effective for introducing Boc groups or aryl substituents in related systems, though less common for direct formylation.

- Bulky phosphine ligands (e.g., XPhos) enhance catalytic efficiency in sterically hindered substrates.

- For formylation, Vilsmeier-Haack reagents (POCl3/DMF) are preferred for selectivity and yield.

Managing Steric Hindrance

- Introducing the formyl group prior to Boc protection reduces steric clashes.

- Stepwise functionalization minimizes interference from the bulky tert-butyl group.

- Polar aprotic solvents (DMF, DMSO) improve intermediate solubility and reaction rates.

Analytical Data and Purification

- Purification is achieved by column chromatography using cyclohexane/ethyl acetate mixtures, followed by recrystallization from hexane to obtain white solid products.

- Characterization typically includes NMR (1H, 13C), MS, and IR spectroscopy to confirm substitution patterns and purity.

- Mass spectrometry data for the compound show molecular ion peaks consistent with the molecular formula C11H19NO4 and predicted collision cross sections for various adducts.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base | Room temp, mild base | Protects amine |

| Formylation | POCl3/DMF (Vilsmeier-Haack) | 0 to 40 °C | Electrophilic formylation |

| Methoxylation | Methyl iodide or dimethyl sulfate | Base, polar aprotic solvent | Nucleophilic substitution |

| Purification | Column chromatography, recrystallization | Cyclohexane/ethyl acetate, hexane | Isolates pure compound |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme mechanisms and as a probe for biological assays.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and tert-butyl groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Functional Group Diversity

- The target compound features a formyl group, which enhances its utility in nucleophilic addition reactions (e.g., reductive amination) . In contrast, the bromopyridine derivatives in incorporate halogenated aromatic systems, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- The TBDMS-protected compound in highlights the use of silicon-based protecting groups, offering orthogonal protection strategies compared to the Boc group .

Steric and Electronic Effects

- The dimethoxymethyl group in ’s bromopyridine derivative may enhance solubility in polar solvents due to its electron-donating properties .

Biological Activity

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a pyrrolidine ring with specific functional groups that influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and structure-activity relationships.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₉N₁O₄

- CAS Number : 185951-21-7

- SMILES Notation : CC(C)(C)OC(=O)N1CC@@HOC

Structural Features

The compound contains:

- A tert-butyl group, enhancing lipophilicity.

- A formyl group , which may participate in various chemical reactions.

- A methoxy group , potentially influencing the compound's solubility and biological interactions.

Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin sensitivity. DPP-IV inhibitors are critical in managing type 2 diabetes by prolonging the action of incretin hormones, which regulate insulin secretion.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DPP-IV, with IC50 values indicating its potency compared to established DPP-IV inhibitors.

Pharmacological Applications

- Diabetes Management : The inhibition of DPP-IV by this compound suggests potential applications in developing therapeutic agents for managing type 2 diabetes.

- Anti-inflammatory Effects : Preliminary studies indicate that similar compounds exhibit anti-inflammatory properties, suggesting that this compound may also possess such effects.

Study 1: DPP-IV Inhibition

A study evaluated the inhibitory effects of this compound on DPP-IV activity using enzyme assays. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, comparable to known inhibitors like sitagliptin.

Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR of pyrrolidine derivatives. Modifications to the methoxy and formyl groups were found to impact both potency and selectivity for DPP-IV inhibition. The most active derivatives retained the tert-butyl and formyl functionalities while varying the substituents on the pyrrolidine ring.

Comparative Analysis

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | Structure | Hydroxymethyl group enhances solubility | Strong DPP-IV inhibition |

| Tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate | Structure | Formyl group provides unique reactivity | Moderate DPP-IV inhibition |

| Tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Structure | Additional hydroxyl group affects solubility | Weak DPP-IV inhibition |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate?

The synthesis of pyrrolidine-based tert-butyl carbamates typically involves multi-step protocols. A common approach includes:

- Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or DMAP in dichloromethane (DCM) .

- Functionalization at the 2-position via formylation, which may employ reagents such as POCl₃/DMF (Vilsmeier-Haack reaction) or directed ortho-metalation followed by quenching with DMF .

- Purification using silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Key Tip : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis of the Boc group or oxidation of the formyl moiety .

- Safety Precautions : Use PPE (gloves, goggles) and work in a fume hood, as similar compounds may cause respiratory irritation . Note that full toxicological data for this specific compound may not be available; assume acute toxicity based on structural analogs .

Q. What analytical techniques are recommended for structural characterization?

- NMR (¹H/¹³C) : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and formyl proton (δ ~9-10 ppm) .

- HRMS : Validate molecular weight (expected [M+H]⁺ ~284.16 g/mol for C₁₂H₂₁NO₄).

- IR Spectroscopy : Detect carbonyl stretches (Boc C=O ~1680–1720 cm⁻¹; formyl C=O ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing racemization during synthesis?

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis if the pyrrolidine ring has stereocenters. For example, (2S,4S)-configured analogs require enantioselective hydrogenation or enzymatic resolution .

- Temperature Modulation : Perform formylation at 0–20°C to suppress side reactions like aldol condensation .

- Protecting Group Strategy : Replace Boc with alternative groups (e.g., Fmoc) if acidic/basic conditions risk decomposition .

Q. How do conflicting solubility or stability data in literature affect experimental design?

Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or hydration states. To resolve:

- Solubility Testing : Systematically test solvents (DCM, THF, DMF) under controlled conditions .

- Stability Studies : Use accelerated stability protocols (e.g., 40°C/75% RH for 1 week) with LC-MS monitoring to identify degradation products .

Example : If the formyl group oxidizes to a carboxylic acid under humid conditions, adjust storage to include desiccants .

Q. What strategies mitigate risks when toxicological or ecotoxicological data are unavailable?

- Read-Across Analysis : Infer hazards from structurally similar compounds (e.g., tert-butyl 4-methylpyrazole-1-carboxylate, which requires respiratory protection ).

- In Silico Tools : Use QSAR models to predict acute toxicity (e.g., LD50 via ADMET predictors).

- Containment Protocols : Implement double containment for waste and use closed-system handling .

Q. How can researchers address challenges in isolating intermediates during multi-step synthesis?

- Chromatography Optimization : For polar intermediates, switch to reverse-phase HPLC with acetonitrile/water gradients .

- Derivatization : Convert unstable intermediates (e.g., free amines) to stable salts (HCl or TFA salts) for easier isolation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction conditions (e.g., solvent choices)?

Q. What methodologies validate the purity of the final compound when commercial standards are unavailable?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.